5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring, which can be achieved through the condensation of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Triazole Formation:
Coupling Reactions: The final step involves coupling the benzoxazole and triazole moieties with the appropriate carboxamide derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can occur at the benzoxazole ring, potentially leading to the formation of dihydrobenzoxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dihydrobenzoxazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.
Material Science: It can be used in the synthesis of advanced materials such as polymers and nanomaterials.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Protein Binding: It can be used in studies involving protein-ligand interactions.
Medicine
Drug Development: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Diagnostics: It can be used in the development of diagnostic tools and assays.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Pharmaceuticals: It can be used in the production of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxamide
- 3-phenyl-2,1-benzoxazole derivatives
- N-phenyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness
5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of the benzoxazole and triazole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H23N5O2 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(4-propan-2-ylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C26H23N5O2/c1-16(2)18-9-11-20(12-10-18)27-26(32)24-17(3)31(30-28-24)21-13-14-23-22(15-21)25(33-29-23)19-7-5-4-6-8-19/h4-16H,1-3H3,(H,27,32) |
InChI Key |
YSSXNPZUWIKXCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)C(C)C |
Origin of Product |
United States |
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